

Application Notes and Protocols: Utilizing Selpercatinib in 3D Organoid Culture Systems

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Compound of Interest

Compound Name: Selpercatinib

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Introduction

Three-dimensional (3D) organoid culture systems have emerged as a pivotal technology in cancer research and drug development. These in vitro models, derived from patient tumors, recapitulate the complex cellular heterogeneity and architecture of the original tissue, offering a more physiologically relevant platform for preclinical drug screening compared to traditional 2D cell cultures.[1][2] **Selpercatinib** (marketed as Retevmo®), a potent and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, has shown significant clinical efficacy in patients with tumors harboring RET gene fusions or mutations.[3][4] These RET alterations are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[5][6]

These application notes provide a comprehensive guide for the utilization of **selpercatinib** in 3D patient-derived organoid (PDO) models of RET fusion-positive cancers. The protocols outlined below detail the establishment of PDOs, treatment with **selpercatinib**, and the subsequent evaluation of drug response, enabling researchers to assess the therapeutic potential of this targeted agent in a patient-specific manner.

Principle of the Application

This protocol is based on the principle of leveraging patient-derived organoids to model a patient's tumor in vitro for drug sensitivity and resistance testing.[7] By establishing organoid

cultures from tumor tissue harboring RET fusions, researchers can perform dose-response studies with **selpercatinib** to determine its efficacy in a 3D context that mimics the native tumor microenvironment. The primary endpoint of these assays is the assessment of organoid viability, which can be quantified using various methods, such as ATP-based luminescence assays.[8][9] This approach allows for the determination of key pharmacological metrics, including the half-maximal inhibitory concentration (IC50), providing valuable insights into the potential clinical response of the patient's tumor to **selpercatinib**.

Data Presentation: Efficacy of Selpercatinib

The following tables summarize the clinical and in vitro efficacy of **selpercatinib** in RET fusion-positive cancers. While extensive quantitative data for **selpercatinib** in 3D organoid models is still emerging in the public domain, the provided data from clinical trials and a 2D cell line model underscore its potent and selective activity.

Table 1: Clinical Efficacy of **Selpercatinib** in RET Fusion-Positive Solid Tumors

Tumor Type	Patient Population	Overall Response Rate (ORR)	Reference
Non-Small Cell Lung Cancer (NSCLC)	Previously treated with platinum-based chemotherapy	61%	[10]
Non-Small Cell Lung Cancer (NSCLC)	Treatment-naïve	84%	[10]
Thyroid Cancer	Previously treated	79%	[1]
Other Solid Tumors (e.g., Pancreatic, Colorectal)	Previously treated	44%	[4]

Table 2: In Vitro Efficacy of **Selpercatinib**

Model System	Cancer Type	RET Alteration	IC50	Reference
2D Cell Line (TPC1)	Papillary Thyroid Carcinoma	CCDC6-RET fusion	15 nM	[11]
3D Organoid Models	Various	RET fusion- positive	Data not widely available in public literature. A protocol to determine IC50 is provided below.	-

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Organoids (PDOs) from RET Fusion-Positive Tumor Tissue

This protocol outlines the general steps for generating organoids from fresh tumor tissue. Specific media compositions may need to be optimized for different tumor types.[\[12\]](#)

Materials and Reagents:

- Fresh tumor tissue from a patient with a confirmed RET fusion.
- Tissue transport medium (e.g., DMEM/F-12 with antibiotics).
- Digestion buffer (e.g., Collagenase/Hyaluronidase).
- Basement membrane matrix (e.g., Matrigel®).
- Organoid growth medium (specific to the tumor type, often containing growth factors like EGF, Noggin, R-spondin).
- Cell recovery solution.
- Standard cell culture plastics and equipment.

Methodology:

- **Tissue Collection and Transport:** Collect fresh tumor tissue in a sterile container with transport medium on ice and process within 2-4 hours.
- **Tissue Dissociation:** Mince the tissue into small fragments and incubate in digestion buffer at 37°C with agitation until the tissue is dissociated into single cells or small cell clusters.
- **Cell Seeding:** Resuspend the cell pellet in a basement membrane matrix and plate as droplets in a pre-warmed culture plate.
- **Organoid Culture:** After polymerization of the matrix, add organoid growth medium to the wells. Culture the organoids at 37°C in a 5% CO₂ incubator.
- **Organoid Maintenance:** Refresh the culture medium every 2-3 days. Passage the organoids every 7-14 days by disrupting the matrix, dissociating the organoids, and re-plating.

Protocol 2: Selpercatinib Treatment and Viability Assessment in 3D Organoids

This protocol describes a dose-response experiment to determine the IC₅₀ of **selpercatinib** in established PDO cultures.

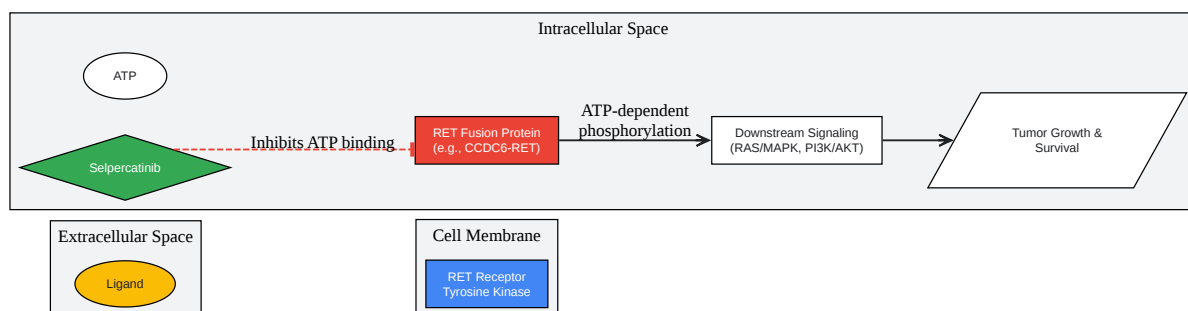
Materials and Reagents:

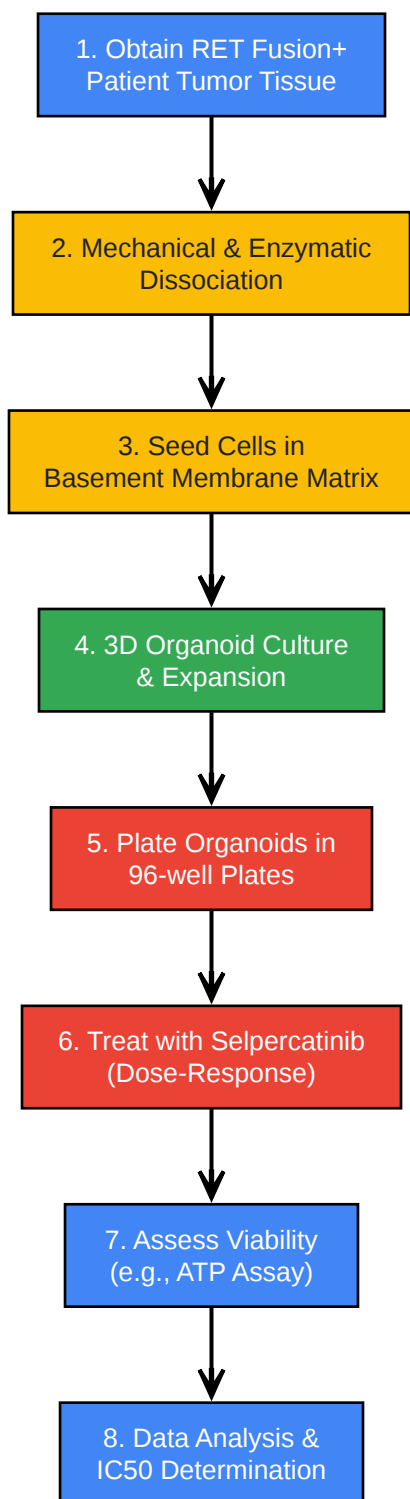
- Established RET fusion-positive PDO cultures.
- **Selpercatinib** (stock solution in DMSO).
- Organoid growth medium.
- 3D cell viability assay (e.g., CellTiter-Glo® 3D).
- White, clear-bottom 96-well plates suitable for luminescence readings.
- Multichannel pipette or automated liquid handler.
- Luminometer.

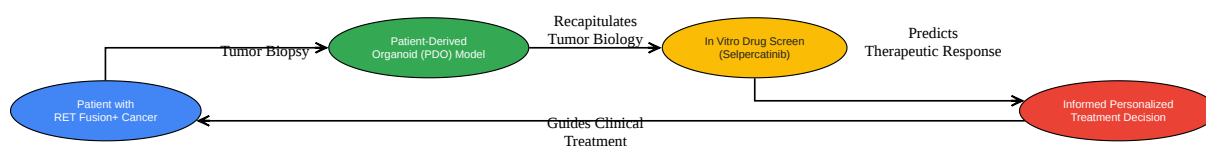
Methodology:

- **Organoid Plating:** Harvest and dissociate established organoids into small fragments. Count and seed a standardized number of organoid fragments per well in a 96-well plate containing basement membrane matrix.
- **Drug Preparation:** Prepare a serial dilution of **selpercatinib** in organoid growth medium. A common starting range is 0.1 nM to 10 μ M. Include a vehicle control (DMSO) and a positive control for cell death.
- **Drug Treatment:** After allowing the organoids to recover and reform for 24-48 hours, replace the medium with the prepared **selpercatinib** dilutions.
- **Incubation:** Incubate the plate for a defined period, typically 72 to 120 hours, at 37°C in a 5% CO₂ incubator.
- **Viability Assay:** On the day of analysis, perform the 3D cell viability assay according to the manufacturer's instructions. This typically involves adding the reagent to each well, incubating, and measuring the luminescent signal.
- **Data Analysis:**
 - Normalize the luminescence readings of the treated wells to the vehicle control wells.
 - Plot the normalized viability against the logarithm of the **selpercatinib** concentration.
 - Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Mandatory Visualizations







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